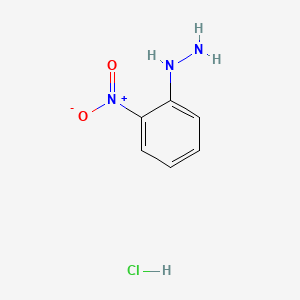

2-Nitrophenylhydrazine Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2-nitrophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2.ClH/c7-8-5-3-1-2-4-6(5)9(10)11;/h1-4,8H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCUBVSAYUSFHNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NN)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60971848 | |

| Record name | 2-Nitrophenylhydrazine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6293-87-4, 56413-75-3 | |

| Record name | Hydrazine, (2-nitrophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6293-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Nitrophenylhydrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056413753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6293-87-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitrophenylhydrazine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Nitrophenylhydrazine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Nitrophenylhydrazine Hydrochloride synthesis from 2-nitroaniline

An In-depth Technical Guide to the Synthesis of 2-Nitrophenylhydrazine Hydrochloride from 2-Nitroaniline

Abstract

This technical guide provides a comprehensive, research-grade overview of the synthesis of this compound (2-NPH·HCl), a vital intermediate in organic and medicinal chemistry. The synthesis proceeds via a two-step pathway commencing with the diazotization of 2-nitroaniline, followed by the controlled reduction of the resulting diazonium salt. This document elucidates the underlying reaction mechanisms, provides a detailed, step-by-step experimental protocol, and outlines critical safety considerations for handling the hazardous intermediates and reagents involved. Furthermore, it includes methods for the analytical characterization of the final product and discusses key parameters for process optimization. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a thorough and practical understanding of this important chemical transformation.

Introduction: Significance of this compound

This compound (CAS No. 6293-87-4) is a versatile chemical building block with significant applications across various scientific domains.[1] Its molecular structure, featuring a nucleophilic hydrazine group and an electron-withdrawing nitro group on a benzene ring, imparts unique reactivity that makes it invaluable in synthetic chemistry.[2]

Key applications include:

-

Pharmaceutical Synthesis: It serves as a crucial precursor for creating complex pharmaceutical ingredients and active pharmaceutical intermediates (APIs), particularly in the development of anti-cancer agents.[1][3]

-

Analytical Chemistry: 2-NPH is widely used as a derivatizing agent for the detection and quantification of aldehydes and ketones.[2][3] It reacts with carbonyl compounds to form stable, UV-active hydrazones, which can be easily analyzed using High-Performance Liquid Chromatography (HPLC).[2]

-

Organic Synthesis: The compound is a fundamental reagent for synthesizing a wide array of organic molecules, including dyes and various heterocyclic compounds.[3][4]

Given its importance, a reliable and well-understood synthetic protocol is essential. This guide details the classic and effective conversion of 2-nitroaniline to this compound.

Synthesis Overview and Reaction Mechanism

The synthesis is a two-stage process:

-

Diazotization: Conversion of the primary aromatic amine (2-nitroaniline) into a diazonium salt.

-

Reduction: Reduction of the diazonium intermediate to the corresponding hydrazine, which is then isolated as its hydrochloride salt.

Stage 1: Diazotization of 2-Nitroaniline

The diazotization reaction, first discovered by Peter Griess in 1858, involves treating a primary aromatic amine with nitrous acid (HNO₂).[5] Because nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl), at low temperatures (0–5 °C).[4][6]

The mechanism proceeds through several steps:

-

Formation of the Nitrosonium Ion: The strong acid protonates the nitrous acid, which then loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[4][5][7]

-

Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the 2-nitroaniline's amino group acts as a nucleophile, attacking the nitrosonium ion.[4]

-

Proton Transfers and Dehydration: A series of proton transfers and the eventual elimination of a water molecule lead to the formation of the stable 2-nitrophenyldiazonium cation (Ar-N₂⁺).[6][7]

The presence of the electron-withdrawing nitro group on the aniline ring decreases the basicity of the amino group, necessitating careful control of the reaction conditions to achieve efficient diazotization.[5] The resulting diazonium salt is highly reactive and thermally unstable, making strict temperature control below 5 °C absolutely critical to prevent decomposition and potential explosive hazards.[5][6]

Caption: Mechanism of 2-nitroaniline diazotization.

Stage 2: Reduction of the Diazonium Salt

The diazonium group (N₂⁺) is an excellent leaving group and can be displaced or reduced by various reagents.[8] To form the hydrazine, the diazonium salt is reduced. A common and effective reducing agent for this transformation is stannous chloride (SnCl₂), also known as tin(II) chloride.[6][9][10]

The mechanism involves the transfer of electrons from the Sn(II) species to the diazonium cation. SnCl₂ is a mild reducing agent that selectively reduces the diazonium group without affecting the nitro group on the aromatic ring.[11][12] The reaction is typically carried out in a strong acidic medium (HCl), which also facilitates the final precipitation of the product as its hydrochloride salt.

Experimental Protocol

This protocol details a laboratory-scale synthesis of this compound.

Materials and Equipment

| Reagent/Material | Formula | CAS No. | Molar Mass ( g/mol ) |

| 2-Nitroaniline | C₆H₆N₂O₂ | 88-74-4 | 138.12 |

| Sodium Nitrite | NaNO₂ | 7632-00-0 | 69.00 |

| Concentrated Hydrochloric Acid (~37%) | HCl | 7647-01-0 | 36.46 |

| Stannous Chloride Dihydrate | SnCl₂·2H₂O | 10025-69-1 | 225.65 |

| Deionized Water | H₂O | 7732-18-5 | 18.02 |

| Ethanol | C₂H₅OH | 64-17-5 | 46.07 |

| Starch-Iodide Paper | - | - | - |

| Sulfamic Acid (for quenching) | H₃NSO₃ | 5329-14-6 | 97.09 |

Equipment: Three-necked round-bottom flask, mechanical stirrer, thermometer, dropping funnel, ice-salt bath, Büchner funnel, vacuum flask, standard laboratory glassware.

Critical Safety Precautions

-

Toxicity: 2-Nitroaniline is toxic. Hydrazine and its derivatives are highly toxic, corrosive, and potential carcinogens.[13][14][15] All handling must be performed in a well-ventilated fume hood.[14]

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves (butyl rubber is recommended) at all times.[14][16]

-

Explosion Hazard: Solid diazonium salts are notoriously unstable and can be explosive when dry.[5] NEVER attempt to isolate the diazonium salt intermediate. It should be kept in a cold aqueous solution and used immediately.

-

Reaction Control: The diazotization reaction is exothermic. Maintain strict temperature control (0–5 °C) to prevent runaway reactions and decomposition.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Hydrazine-containing waste must be labeled and handled as hazardous.[14]

Step-by-Step Synthesis Procedure

Caption: Experimental workflow for the synthesis of 2-NPH·HCl.

Part A: Preparation of 2-Nitrophenyldiazonium Chloride Solution

-

In a 500 mL three-necked flask equipped with a mechanical stirrer and thermometer, combine 13.8 g (0.10 mol) of 2-nitroaniline and 60 mL of deionized water.

-

While stirring, slowly add 25 mL of concentrated hydrochloric acid. A thick slurry of 2-nitroaniline hydrochloride will form.

-

Cool the flask in an ice-salt bath to bring the internal temperature to 0–5 °C.[2]

-

In a separate beaker, prepare a solution of 7.0 g (0.101 mol) of sodium nitrite in 20 mL of deionized water and cool it in an ice bath.

-

Using a dropping funnel, add the cold sodium nitrite solution dropwise to the stirred amine suspension over 30-45 minutes. It is crucial to maintain the internal reaction temperature below 5 °C throughout the addition.[2][5] The solid should gradually dissolve, forming a clear, yellowish solution of the diazonium salt.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 20 minutes.

-

Check for the presence of excess nitrous acid by touching a drop of the solution to starch-iodide paper. A positive test (instant blue-black color) indicates a slight excess of nitrous acid, which is desired for complete reaction.

-

If the test is positive, destroy the excess nitrous acid by adding a small amount of sulfamic acid or urea, portion-wise, until the starch-iodide test is negative.[5] The diazonium salt solution is now ready for immediate use.

Part B: Reduction to 2-Nitrophenylhydrazine

-

In a separate 1 L beaker, prepare the reducing solution by dissolving 45.0 g (0.20 mol) of stannous chloride dihydrate (SnCl₂·2H₂O) in 80 mL of concentrated hydrochloric acid. Stir until a clear solution is formed and cool it to below 10 °C in an ice bath.

-

Slowly and carefully, pour the cold diazonium salt solution from Part A into the cold, stirred stannous chloride solution. The rate of addition should be controlled to keep the temperature of the reduction mixture below 10 °C.

-

A yellow-to-orange precipitate of this compound should form during the addition.

-

After the addition is complete, allow the mixture to stir in the ice bath for another 30 minutes to ensure the reaction goes to completion.

Part C: Isolation and Purification

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold 10% hydrochloric acid to remove any unreacted starting materials or inorganic salts.

-

Follow with a wash of cold ethanol to remove residual acid and water.

-

Dry the product under vacuum at room temperature. The final product is a yellow or orange crystalline powder.

Characterization and Data

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

| Property / Technique | Expected Result |

| Appearance | Yellow to orange crystalline powder |

| Melting Point | Approx. 204-205 °C (decomposes)[17] |

| ¹H NMR (DMSO-d₆) | Signals expected for aromatic protons (~7.1-8.2 ppm) and hydrazine/ammonium protons (broad signals, ~9.2 and 10.6 ppm).[18] |

| ¹³C NMR (DMSO-d₆) | Signals corresponding to the six distinct aromatic carbons.[18] |

| IR Spectroscopy (cm⁻¹) | Characteristic peaks for N-H stretching (hydrazine, ~3200-3400), N-H bending, aromatic C-H stretching, and asymmetric/symmetric stretching of the NO₂ group.[19][20] |

Process Optimization and Troubleshooting

-

Temperature Control: This is the most critical parameter. Failure to maintain low temperatures during diazotization will lead to decomposition of the diazonium salt, resulting in significantly lower yields and the formation of phenolic byproducts.[8]

-

Acid Concentration: A sufficient excess of hydrochloric acid is necessary to both generate the nitrous acid and ensure the starting amine remains protonated and soluble.

-

Rate of Addition: Slow, controlled addition of sodium nitrite prevents localized overheating and ensures a smooth reaction. Similarly, the slow addition of the diazonium solution to the reducing agent is key for controlling the reduction exotherm.

-

Purity Issues: If the final product is impure, recrystallization from an appropriate solvent system (e.g., ethanol/water with a small amount of HCl) can be performed. Impurities often arise from side reactions due to poor temperature control.

Conclusion

The synthesis of this compound from 2-nitroaniline is a well-established and robust procedure that provides access to a highly valuable chemical intermediate. The success of the synthesis hinges on the careful execution of the diazotization and reduction steps, with an unwavering focus on temperature control and safety. By following the detailed protocol and understanding the underlying chemical principles outlined in this guide, researchers can reliably produce this compound for applications in pharmaceutical development, analytical chemistry, and advanced organic synthesis.

References

- Unlock Chemical Synthesis: Understanding this compound and Its Applic

- This compound. Chem-Impex.

- Application Notes and Protocols for the Diazotization of 2-Methyl-5-nitroaniline Hydr

- Hydrazine Hydrate 7.

- Hydrazine Standard Operating Procedure Template. Environmental Health & Safety, University of New Mexico.

- Performance Chemicals Hydrazine. Arxada.

- Hydrazine hydrate - SAFETY D

- Safety and Handling of Hydrazine. DTIC.

- Diazotization reaction: Mechanism and Uses. (2023-05-25). Online Chemistry notes.

- Method for preparing 2-nitro phenylhydrazine. (CN101157635A).

- An In-depth Technical Guide to 2-Nitrophenylhydrazine: Chemical Structure, Functional Groups, and Applic

- Diazotiz

- Diazonium compound. Wikipedia.

- Preparation process of p-nitro phenyl hydrazine hydrochloride. (CN100999483B).

- Preparation of 2-nitrophenylhydrazine. PrepChem.com.

- Does this reduction mechanism of an diazonium via stannic chloride sense? (2016-06-10). Chemistry Stack Exchange.

- Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Oriental Journal of Chemistry.

- DIAZONIUM SALTS. (2020-03-29).

- This compound(6293-87-4) 13C NMR spectrum. ChemicalBook.

- 2-Nitrophenylhydrazine 97 3034-19-3. Sigma-Aldrich.

- A Comparative Guide to Analytical Methods for the Characterization of (2-Chloro-4-iodophenyl)hydrazine. Benchchem.

- Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradi

- Structural and Optical Characterization Studies on 2, 4- dinitrophenylhydrazine Single Crystal. Scirp.org.

- Sn2+ reduction. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 5. benchchem.com [benchchem.com]

- 6. lkouniv.ac.in [lkouniv.ac.in]

- 7. byjus.com [byjus.com]

- 8. Diazonium compound - Wikipedia [en.wikipedia.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 11. scispace.com [scispace.com]

- 12. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 13. nexchem.co.uk [nexchem.co.uk]

- 14. ehs.unm.edu [ehs.unm.edu]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. arxada.com [arxada.com]

- 17. CN100999483B - Preparation process of p-nitro phenyl hydrazine hydrochloride - Google Patents [patents.google.com]

- 18. This compound(6293-87-4) 13C NMR [m.chemicalbook.com]

- 19. benchchem.com [benchchem.com]

- 20. scirp.org [scirp.org]

physicochemical properties of 2-Nitrophenylhydrazine Hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of 2-Nitrophenylhydrazine Hydrochloride

Authored by: Gemini, Senior Application Scientist

Publication Date: January 1, 2026

Foreword

This compound is a pivotal reagent in the realms of analytical chemistry and organic synthesis. Its utility, particularly for the derivatization of carbonyl compounds, has cemented its place in laboratories focused on pharmaceutical development, environmental analysis, and materials science.[1] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering an in-depth exploration of its core physicochemical properties, practical applications, and established experimental protocols. The narrative is structured to provide not just data, but a causal understanding of why specific experimental choices are made, ensuring both scientific integrity and practical applicability.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent experimental work. This compound is known by several synonyms, and its fundamental properties are summarized below.

-

Chemical Name: (2-nitrophenyl)hydrazine hydrochloride[2]

-

Common Synonyms: o-Nitrophenylhydrazine hydrochloride, 2-Nitrophenyl Hydrazine Hydrochloride[2]

-

Molecular Formula: C₆H₈ClN₃O₂[4][5] or C₆H₇N₃O₂·HCl[1][2][3][6]

The molecular architecture of this compound is characterized by a benzene ring substituted with a hydrazine group (-NHNH₂) and a nitro group (-NO₂) in the ortho position relative to each other. The hydrochloride salt form enhances its stability and handling characteristics.

Core Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and application. The data presented below has been consolidated from multiple chemical suppliers and databases to ensure a comprehensive overview.

| Property | Value | Source(s) |

| Appearance | Pale yellow to brown to green powder/crystal | [1][3] |

| Purity | ≥95% to >98% (HPLC/Titration) | [2][3][5] |

| Boiling Point | 314 °C / 760 mmHg | [1][3] |

| Topological Polar Surface Area | 83.9 Ų | [4] |

| Hydrogen Bond Donor Count | 3 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

Solubility

Stability and Storage

Proper storage is critical to maintain the integrity of this compound.

-

Storage Temperature: Recommended storage is between 2°C and 8°C.[1][3][8][9][10]

-

Conditions to Avoid: The compound is sensitive to light, air, and moisture (hygroscopic).[11] It should be stored under an inert gas atmosphere (e.g., nitrogen or argon).[1][3][5][12]

-

Incompatible Materials: Avoid contact with strong bases and strong oxidizing agents.[13][14]

The rationale for these storage conditions lies in the reactivity of the hydrazine functional group, which can be susceptible to oxidation when exposed to air and light, leading to degradation of the reagent and compromising experimental results.

Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical substance.[15] The primary techniques—NMR, IR, and UV-Vis—each provide a unique fingerprint of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic structure of a molecule.[15] Publicly available data for this compound reveals characteristic shifts.

-

¹H NMR (in DMSO-d₆):

-

δ 10.6 ppm

-

δ 9.25 ppm

-

δ 8.164 ppm

-

δ 7.760 ppm

-

δ 7.392 ppm

-

δ 7.104 ppm[16]

-

-

¹³C NMR: Spectral data is available for this compound, which is crucial for confirming the carbon framework.[16]

The specific shifts observed in the ¹H NMR spectrum correspond to the protons in different chemical environments within the molecule, including those on the aromatic ring and the hydrazine group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Reactivity, Synthesis, and Core Applications

Key Reactivity: Derivatization of Carbonyls

The most significant chemical property of 2-Nitrophenylhydrazine is the nucleophilicity of its hydrazine group. This allows it to readily react with the electrophilic carbon of aldehydes and ketones to form stable, UV-active hydrazones.[1][17] This reaction is the cornerstone of its use as a derivatizing agent in analytical chemistry, enabling the detection and quantification of carbonyl compounds that may otherwise lack a suitable chromophore for UV detection.[1][17]

Synthesis Pathway

This compound is typically synthesized from 2-nitroaniline. The process involves a multi-step chemical transformation that leverages classical organic reactions.[9][19][20]

Applications in Research and Industry

The unique properties of this compound lend it to several critical applications:

-

Analytical Chemistry: It is a vital reagent for the detection and quantification of carbonyl compounds in various samples via HPLC.[1][17] This is invaluable in environmental testing for pollutants like formaldehyde and in biochemical studies.[1]

-

Pharmaceutical Development: It serves as a crucial building block or intermediate in the synthesis of more complex pharmaceutical molecules, including some anti-cancer agents.[1][3][21]

-

Material Science: The compound is used in the synthesis of azo dyes and other organic materials, contributing to advancements in the textile and polymer industries.[1][3][21]

-

Biochemistry: It is utilized in the study of enzyme activity and protein interactions.[1]

Safety and Handling

As a Senior Application Scientist, it is my responsibility to emphasize that robust science is safe science. This compound is a hazardous substance and must be handled with appropriate precautions.

Hazard Identification

-

GHS Pictograms: Flammable, Irritant, Harmful[4]

-

Hazard Statements:

-

Transport Information: Classified as a Dangerous Good for transport, UN Number 1325, Hazard Class 4.1 (Flammable solid).[2][11][22]

Recommended Handling Procedures

Adherence to a strict safety protocol is non-negotiable.

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, protective gloves, and a lab coat.[14][23] Work should be conducted in a well-ventilated area or under a chemical fume hood.[14][22]

-

Handling: Avoid all personal contact, including inhalation of dust.[23] Prevent dust generation and accumulation.[14] Keep away from heat, sparks, and open flames.[22] Use explosion-proof equipment and take measures to prevent the buildup of electrostatic charge.[22]

-

First Aid:

Experimental Protocols

The following protocols are provided as a guide. They must be adapted and validated for specific laboratory conditions and analytical goals.

Protocol: Synthesis of this compound

This procedure is a conceptual guide based on established chemical principles.[9][17][20]

-

Diazotization of 2-Nitroaniline: a. Dissolve 2-nitroaniline (1 mole equivalent) in a mixture of concentrated hydrochloric acid and water. b. Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring. c. Slowly add a pre-cooled aqueous solution of sodium nitrite (1 mole equivalent) dropwise, ensuring the temperature is maintained below 5°C. The causality here is critical: low temperatures are required to keep the diazonium salt stable and prevent premature decomposition.

-

Reduction of the Diazonium Salt: a. In a separate vessel, prepare a reducing solution of sodium bisulfite (approx. 2.2 mole equivalents) in water and cool to 10°C. b. Slowly pour the cold diazonium salt solution into the sodium bisulfite solution with continuous stirring. This controlled addition is necessary to manage the exothermic reaction.

-

Isolation of Intermediate: a. Add potassium chloride to the reaction mixture to precipitate the potassium salt of nitrophenylhydrazinedisulfonic acid. This step relies on the principle of common ion effect and lower solubility to isolate the intermediate. b. Filter the resulting paste and wash with a cold 10% potassium chloride solution.

-

Hydrolysis to Final Product: a. Treat the filter cake with concentrated hydrochloric acid. b. Warm the mixture gently on a water bath. The heat provides the activation energy needed for the hydrolysis of the sulfonic acid groups to yield the final hydrazine hydrochloride product. c. Cool the mixture to 5-10°C to crystallize the product. d. Filter the solid, wash with a cold mixture of HCl and water, and dry to obtain this compound.

Protocol: Derivatization of an Aldehyde for HPLC Analysis

This protocol outlines the general steps for derivatizing a sample containing an aldehyde.

-

Reagent Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1-5 mg/mL). Acidify the solution slightly with HCl or sulfuric acid to catalyze the reaction.

-

Sample Derivatization: a. To a known volume of your sample (in the same solvent), add an excess of the derivatizing reagent solution. Using an excess ensures the reaction goes to completion for accurate quantification. b. Vortex the mixture and allow it to react at a controlled temperature (e.g., 40-60°C) for a set period (e.g., 30-60 minutes). The reaction time and temperature should be optimized and validated for the specific carbonyl compound of interest.

-

Sample Preparation for Injection: a. After the reaction is complete, cool the sample to room temperature. b. If necessary, neutralize the excess acid with a suitable base. c. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system. This is a self-validating step to protect the HPLC column from clogging.

-

HPLC Analysis: Analyze the sample using a suitable C18 column and a mobile phase (e.g., acetonitrile/water gradient) with UV detection at a wavelength optimized for the specific hydrazone derivative.

References

- ChemScene. 6293-87-4 | (2-Nitrophenyl)hydrazine hydrochloride.

- Santa Cruz Biotechnology. This compound | CAS 6293-87-4.

- Chem-Impex.

- Tokyo Chemical Industry (India) Pvt. Ltd. This compound 6293-87-4.

- PubChem. Hydrazine, (2-nitrophenyl)-, hydrochloride (1:1).

- Chem-Impex. This compound.

- CymitQuimica. This compound.

- Santa Cruz Biotechnology.

- ChemicalBook. 3034-19-3(2-Nitrophenylhydrazine) Product Description.

- TCI Chemicals.

- ChemicalBook. This compound synthesis.

- Fisher Scientific.

- NINGBO INNO PHARMCHEM CO.,LTD.

- Lab Pro Inc. This compound, 25G.

- PrepChem.com.

- Benchchem.

- Benchchem. 2-Nitrophenylhydrazine | 3034-19-3.

- ChemicalBook. This compound(6293-87-4) 13C NMR spectrum.

- Sigma-Aldrich. 2-Nitrophenylhydrazine 97 3034-19-3.

- Fisher Scientific.

- Cole-Parmer. Material Safety Data Sheet - 3-Nitrophenylhydrazine hydrochloride, 98%.

- LookChem. Cas 6293-87-4,this compound.

- SpectraBase. (m-nitrophenyl)hydrazine, hydrochloride - Optional[UV-VIS] - Spectrum.

- Lab Manager.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Hydrazine, (2-nitrophenyl)-, hydrochloride (1:1) | C6H8ClN3O2 | CID 5743520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. 2-Nitrophenylhydrazine, 97%, moistened with ca 30% water | Fisher Scientific [fishersci.ca]

- 8. 3034-19-3 CAS MSDS (2-Nitrophenylhydrazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. 2-Nitrophenylhydrazine | 3034-19-3 | Benchchem [benchchem.com]

- 10. 2-Nitrophenylhydrazine 97 3034-19-3 [sigmaaldrich.com]

- 11. labproinc.com [labproinc.com]

- 12. lookchem.com [lookchem.com]

- 13. fishersci.com [fishersci.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]

- 16. This compound(6293-87-4) 13C NMR spectrum [chemicalbook.com]

- 17. benchchem.com [benchchem.com]

- 18. spectrabase.com [spectrabase.com]

- 19. This compound synthesis - chemicalbook [chemicalbook.com]

- 20. prepchem.com [prepchem.com]

- 21. nbinno.com [nbinno.com]

- 22. tcichemicals.com [tcichemicals.com]

- 23. datasheets.scbt.com [datasheets.scbt.com]

2-Nitrophenylhydrazine Hydrochloride CAS number 6293-87-4

An In-Depth Technical Guide to 2-Nitrophenylhydrazine Hydrochloride: Synthesis, Applications, and Experimental Protocols

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 6293-87-4), a versatile reagent with significant utility in both analytical chemistry and synthetic organic chemistry. This document elucidates the compound's core properties, synthesis, and key applications, with a focus on its role as a derivatizing agent for the analysis of carbonyl compounds and as a precursor in the Fischer indole synthesis. Detailed, field-proven experimental protocols are provided to enable researchers, scientists, and drug development professionals to effectively employ this compound in their work. The guide is structured to offer not just procedural steps but also the underlying scientific principles, ensuring a thorough understanding of the methodologies presented.

Introduction to this compound

This compound is an organic compound that serves as a critical tool in various scientific disciplines.[1] It is widely recognized for its utility as a derivatizing agent for aldehydes and ketones, converting them into stable hydrazones that can be readily analyzed, often by High-Performance Liquid Chromatography (HPLC).[2] This reactivity stems from the nucleophilic nature of the hydrazine group, which readily attacks the electrophilic carbonyl carbon. Furthermore, this compound is a valuable building block in organic synthesis, most notably in the Fischer indole synthesis for the creation of indole derivatives, which are prevalent in many biologically active compounds.[3][4][5] Its versatility makes it an indispensable reagent in pharmaceutical development, agrochemical research, and material science.[1][6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental settings.

| Property | Value |

| CAS Number | 6293-87-4 |

| Molecular Formula | C₆H₇N₃O₂·HCl[1] |

| Molecular Weight | 189.60 g/mol [1][7][8] |

| Appearance | Pale yellow to brown to green powder[1][7] |

| Purity | ≥97%[9] |

| Boiling Point | 314 °C / 760 mmHg[1] |

| Storage Conditions | Store at 2 - 8 °C, under inert gas[1][10] |

| Sensitivity | Light Sensitive, Air Sensitive, Hygroscopic[7] |

Synthesis Overview

This compound is typically synthesized from 2-nitroaniline.[11][12] The synthesis involves a diazotization reaction of 2-nitroaniline, followed by reduction of the resulting diazonium salt. The final step involves treatment with hydrochloric acid to yield the hydrochloride salt. A detailed protocol for a similar synthesis is described by PrepChem, which involves the diazotization of o-nitroaniline, followed by reduction and subsequent treatment with concentrated hydrochloric acid to form the hydrochloride salt.[11]

Core Applications in Research and Development

The utility of this compound is primarily centered around two key areas: its application as a derivatizing agent in analytical chemistry and its role as a precursor in synthetic organic chemistry.

Analytical Chemistry: Derivatization of Carbonyl Compounds for HPLC Analysis

The reaction of 2-nitrophenylhydrazine with aldehydes and ketones to form stable, UV-active 2-nitrophenylhydrazones is a cornerstone of analytical chemistry.[2] This derivatization is crucial for the sensitive and accurate quantification of carbonyl compounds in various matrices, including food, beverages, and biological samples.[13] The resulting hydrazones exhibit strong UV absorbance, making them readily detectable by HPLC with a UV detector.[2][14]

This protocol provides a general framework for the derivatization of carbonyl compounds using this compound. Optimization may be required depending on the specific analyte and sample matrix.

-

Reagent Preparation:

-

Derivatizing Reagent: Prepare a saturated solution of this compound in a suitable solvent such as acetonitrile or methanol, often with the addition of a catalytic amount of strong acid (e.g., sulfuric acid or hydrochloric acid).[15][16] For instance, a solution can be prepared by dissolving 10 mg of the reagent in 50 ml of acetonitrile.

-

Standard Preparation: Prepare a stock solution of the target aldehyde or ketone in acetonitrile at a known concentration (e.g., 1000 mg/L).[17]

-

-

Derivatization Procedure:

-

To a known volume of the sample or standard solution, add an excess of the derivatizing reagent.

-

The reaction mixture is typically incubated at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 1 hour) to ensure complete derivatization.[18]

-

The reaction can be performed in a sealed vial to prevent the loss of volatile carbonyl compounds.

-

-

Sample Preparation for HPLC:

-

Following derivatization, the sample may require a clean-up step to remove excess reagent and other interfering substances. Solid-phase extraction (SPE) with a C18 cartridge is a common method for this purpose.[17]

-

The derivatized analytes are eluted from the SPE cartridge with a suitable solvent (e.g., acetonitrile or ethanol).[17][18]

-

The eluate is then diluted to a known volume and is ready for HPLC analysis.

-

-

HPLC Analysis:

-

Column: A reversed-phase C18 column is typically used for the separation of the 2-nitrophenylhydrazone derivatives.[19]

-

Mobile Phase: A gradient elution with a mixture of water (often buffered) and an organic solvent like acetonitrile or methanol is commonly employed.[19]

-

Detection: The derivatives are monitored using a UV detector at a wavelength where the hydrazones have maximum absorbance, typically around 360 nm.[18][19]

-

Caption: Experimental workflow for the HPLC analysis of carbonyls.

Organic Synthesis: The Fischer Indole Synthesis

This compound is a key starting material in the Fischer indole synthesis, a powerful and widely used method for constructing the indole ring system.[5] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the reaction of 2-nitrophenylhydrazine with an aldehyde or ketone.[5] The resulting nitro-substituted indoles are valuable intermediates in the synthesis of pharmaceuticals and other functional organic molecules.[3][4]

The general mechanism of the Fischer indole synthesis proceeds through several key steps:

-

Formation of the phenylhydrazone from the phenylhydrazine and the carbonyl compound.

-

Tautomerization of the phenylhydrazone to its enamine form.

-

A[20][20]-sigmatropic rearrangement (a type of pericyclic reaction) of the protonated enamine.

-

Loss of ammonia and subsequent aromatization to yield the indole ring.[5]

Caption: Simplified mechanism of the Fischer Indole Synthesis.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.[10]

-

Hazards: It is a flammable solid and is harmful if swallowed, in contact with skin, or if inhaled.[21] It can cause skin and serious eye irritation.[21]

-

Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection.[21]

-

Use only in a well-ventilated area or outdoors.[22]

-

Keep away from heat, sparks, open flames, and other ignition sources.[21]

-

Ground and bond container and receiving equipment to prevent electrostatic discharge.[22]

-

Wash hands thoroughly after handling.[22]

-

-

First Aid:

-

If on skin: Wash with plenty of soap and water.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If in eyes: Rinse cautiously with water for several minutes.[22]

-

If swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.

-

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.[21][22]

Conclusion

This compound is a highly valuable and versatile chemical reagent with well-established applications in both analytical and synthetic chemistry. Its ability to efficiently derivatize carbonyl compounds makes it an essential tool for their sensitive detection and quantification.[1] Furthermore, its role as a key precursor in the Fischer indole synthesis provides a reliable pathway for the creation of complex heterocyclic molecules of significant interest in drug discovery and material science.[6] Adherence to proper safety protocols is paramount when working with this compound to ensure safe and effective utilization in the laboratory.

References

-

Unlock Chemical Synthesis: Understanding this compound and Its Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Preparation of 2-nitrophenylhydrazine. PrepChem.com. [Link]

-

High-performance liquid chromatographic determination of mono-, poly- and hydroxycarboxylic acids in foods and beverages as their 2-nitrophenylhydrazides. ResearchGate. [Link]

-

HPLC chromatogram of 2-nitrophenylhydrazine derivatives of (a) fatty... ResearchGate. [Link]

-

New 3H-Indole Synthesis by Fischer's Method. Part I. PMC - NIH. [Link]

-

Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. ResearchGate. [Link]

-

HPLC chromatograms of the 2-nitrophenylhydrazine derivatives of (a)... ResearchGate. [Link]

-

2-Nitrophenylhydrazine | CAS#:3034-19-3. Chemsrc. [Link]

-

Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. ResearchGate. [Link]

-

The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using. [Link]

-

Derivatization of Carbonyl Compounds With 2,4-Dinitrophenylhydrazine and. Scribd. [Link]

-

Synthesis of Medicinally Important Indole Derivatives: A Review. [Link]

-

Design, Synthesis, and Density Functional Theory Studies of Indole Hydrazones as Colorimetric “Naked Eye” Sensors for F Ions. ACS Omega. [Link]

-

Application of 2, 4-Dinitro Phenyl Hydrazine as a Derivatizing Reagent for the Trace Level Quantification of. [Link]

-

Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC), part of Test Methods for Eva. EPA. [Link]

-

Analysis of O-Glycans by Oxidative Release Combined with 3-Nitrophenylhydrazine Derivatization. PMC - NIH. [Link]

-

Fischer indole synthesis. Wikipedia. [Link]

-

Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC. [Link]

-

Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice. PMC - NIH. [Link]

-

Analysis of O-G lycans by Oxidative Release Combined with 3-Nitrophenylhydrazine Derivatization. PubMed. [Link]

-

Analysis of O-Glycans by Oxidative Release Combined with 3-Nitrophenylhydrazine Derivatization. Consensus. [Link]

-

Hydrazine, (2-nitrophenyl)-, hydrochloride (1:1). PubChem. [Link]

-

N-Glycan Analysis Tools and Reagents. Agilent. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. labproinc.com [labproinc.com]

- 8. chemscene.com [chemscene.com]

- 9. scbt.com [scbt.com]

- 10. This compound | 6293-87-4 [sigmaaldrich.com]

- 11. prepchem.com [prepchem.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. shura.shu.ac.uk [shura.shu.ac.uk]

- 16. 2-Nitrophenylhydrazine | 3034-19-3 | Benchchem [benchchem.com]

- 17. epa.gov [epa.gov]

- 18. unitedchem.com [unitedchem.com]

- 19. ijcpa.in [ijcpa.in]

- 20. This compound | 6293-87-4 | GAA29387 [biosynth.com]

- 21. tcichemicals.com [tcichemicals.com]

- 22. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Nitrophenylhydrazine Hydrochloride: Molecular Structure, Reactivity, and Applications

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrophenylhydrazine Hydrochloride is a versatile chemical reagent with significant applications in both analytical chemistry and organic synthesis. Its utility stems from the specific arrangement of its functional groups—a hydrazine moiety and a nitro group on an aromatic ring—which dictates its reactivity and spectroscopic properties. This guide provides an in-depth analysis of its molecular structure, explores the causality behind its chemical behavior, and presents validated protocols for its application, offering a comprehensive resource for professionals in the scientific community. The hydrochloride salt form enhances its stability and solubility in aqueous media for certain applications.

Molecular and Structural Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental to its effective application. These characteristics provide the basis for its identification, purification, and the rationale behind its reactivity.

Chemical Identity and Physicochemical Data

The foundational identity of this compound is established by its molecular formula and internationally recognized identifiers.[1] Key properties are summarized below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | (2-nitrophenyl)hydrazine;hydrochloride | [1] |

| CAS Number | 6293-87-4 | [1][2][3][4] |

| Molecular Formula | C₆H₈ClN₃O₂ | [1] |

| Molecular Weight | 189.60 g/mol | [1] |

| Appearance | Light yellow to brown crystalline powder | [4] |

| Storage | Store under inert gas (2–8 °C), sensitive to light, air, and moisture | [4] |

Spectroscopic Characterization

Spectroscopic data provides a fingerprint of the molecular structure, confirming the connectivity of atoms and the presence of key functional groups.

Proton (¹H) NMR spectroscopy is crucial for confirming the arrangement of protons on the aromatic ring and the hydrazine group. In a deuterated solvent like DMSO-d₆, the spectrum of the parent compound, 2-Nitrophenylhydrazine, shows distinct signals for the amine protons and the aromatic protons.[5] For the hydrochloride salt, these shifts will be influenced by the protonation of the hydrazine moiety.

-

¹H NMR (DMSO-d₆, 399.65 MHz) of the parent compound shows key shifts at: δ 10.6 (s, 1H), 9.25 (s, 1H), 8.16 (d, 1H), 7.76 (t, 1H), 7.39 (d, 1H), 7.10 (t, 1H) ppm.[5] These correspond to the hydrazine and aromatic protons.

-

¹³C NMR data further elucidates the carbon skeleton of the molecule.[5][6]

IR spectroscopy is used to identify the characteristic vibrations of the functional groups within the molecule.

-

N-H Stretching: Bands in the region of 3300-3400 cm⁻¹ correspond to the stretching vibrations of the hydrazine N-H bonds.

-

N-O Stretching (Nitro Group): Strong, characteristic absorption bands appear around 1500-1550 cm⁻¹ (asymmetric) and 1300-1360 cm⁻¹ (symmetric), confirming the presence of the nitro group.

-

C=C Stretching (Aromatic): Absorptions around 1600 cm⁻¹ are indicative of the aromatic ring.[7]

Chemical Reactivity and Mechanistic Insights

The reactivity of 2-Nitrophenylhydrazine is dominated by the interplay between the nucleophilic hydrazine group (-NHNH₂) and the electron-withdrawing nitro group (-NO₂).

Derivatization of Carbonyl Compounds

The primary application of 2-Nitrophenylhydrazine is as a derivatizing agent for aldehydes and ketones.[7][8] The lone pair of electrons on the terminal nitrogen of the hydrazine makes it a potent nucleophile. It readily attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This reaction is typically acid-catalyzed and results in the formation of a stable, crystalline product known as a 2-nitrophenylhydrazone.

The resulting hydrazone derivatives are often brightly colored and possess strong ultraviolet (UV) absorbance due to the extended conjugated system involving the aromatic ring, the C=N double bond, and the nitro group.[7] This property is invaluable for the detection and quantification of carbonyl compounds using techniques like High-Performance Liquid Chromatography (HPLC) with a UV detector.[7][9]

Reaction Mechanism: Hydrazone Formation

The formation of a 2-nitrophenylhydrazone from an aldehyde or ketone proceeds via a nucleophilic addition-elimination mechanism.

Caption: Mechanism of 2-Nitrophenylhydrazone formation.

Experimental Protocols and Applications

The reliability of any chemical analysis depends on a robust and validated protocol. This compound is a cornerstone reagent in many such procedures.

Synthesis of 2-Nitrophenylhydrazine from 2-Nitroaniline

The reagent itself can be synthesized in the lab via a two-step process involving diazotization of 2-nitroaniline followed by reduction.[7]

Materials:

-

2-Nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Bisulfite (NaHSO₃)

-

Sodium Hydroxide (NaOH)

Step-by-Step Protocol:

-

Diazotization: Dissolve 2-nitroaniline in an appropriate amount of hydrochloric acid and water. Cool the solution to 0-5 °C using an ice bath.[7]

-

Slowly add a pre-chilled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C to form the diazonium salt.[7]

-

Reduction: In a separate vessel, prepare a solution of sodium bisulfite and sodium hydroxide in water and cool it.[7]

-

Slowly add the cold diazonium salt solution to the sodium bisulfite solution with constant stirring.[7]

-

Hydrolysis: Treat the resulting intermediate with concentrated hydrochloric acid to hydrolyze it to this compound.[7]

-

The final product can be isolated by filtration, washed, and dried.

Caption: Workflow for the synthesis of 2-Nitrophenylhydrazine HCl.

Application in Analytical Chemistry and Proteomics

Beyond simple carbonyl detection, 2-nitrophenylhydrazine is used in advanced analytical applications. In proteomics, it can be used to derivatize the C-terminal carboxyl groups of peptides. This "NPHylation" strategy significantly increases the hydrophobicity of otherwise difficult-to-analyze hydrophilic peptides, improving their retention on reversed-phase chromatography columns and enhancing their detection by mass spectrometry.[10]

Safety and Handling

As with any chemical reagent, proper handling of this compound is paramount for laboratory safety.

-

Hazards: The compound is a flammable solid and is harmful if swallowed, in contact with skin, or if inhaled.[11] It causes skin and serious eye irritation.[6][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[12][13] Handling should be performed in a well-ventilated area or a chemical fume hood.[11]

-

Handling Precautions: Avoid creating dust.[12] Keep the compound away from heat, sparks, and open flames.[11][13] Use explosion-proof equipment and take measures to prevent the buildup of electrostatic charge.[11] Empty containers may retain product residue and can be hazardous.[12]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12][13]

-

Skin: Immediately remove all contaminated clothing and flush skin with running water.[12]

-

Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[11][12]

-

Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[11][13]

-

Conclusion

This compound is a powerful reagent whose utility is directly derived from its molecular structure. The nucleophilic hydrazine group, activated by its position on the nitro-substituted aromatic ring, provides a reliable mechanism for the derivatization of carbonyl compounds, enabling their sensitive detection and analysis. Its role in organic synthesis and advanced analytical techniques like proteomics underscores its importance. By understanding its fundamental properties, reactivity, and safety protocols, researchers can effectively and safely leverage this compound to achieve their scientific objectives.

References

-

PubChem. Hydrazine, (2-nitrophenyl)-, hydrochloride (1:1). National Center for Biotechnology Information. Available from: [Link].

-

PubChem. (2-Nitrophenyl)hydrazine. National Center for Biotechnology Information. Available from: [Link].

-

Laremore, T. N., et al. (2011). Mass Spectrometry Analysis of 2-Nitrophenylhydrazine Carboxy Derivatized Peptides. Journal of the American Society for Mass Spectrometry, 22(10), 1865–1876. Available from: [Link].

-

Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONES DERIVED FROM 2, 4-DINITROPHENYLHYDRAZINE. Available from: [Link].

-

Organic Syntheses. 2,4-Dinitrophenylhydrazine. Available from: [Link].

-

Glöckner, G., & Reemtsma, T. (2004). Hydrazine reagents as derivatizing agents in environmental analysis - A critical review. TrAC Trends in Analytical Chemistry, 23(4), 295-310. Available from: [Link].

-

Vibzz Lab. (2021, October 8). 2,4 Dinitrophenylhydrazine : Synthesis using Chlorobenzene [Video]. YouTube. Available from: [Link].

-

Reemtsma, T. (1998). Hydrazine reagents as derivatizing agents in environmental analysis--a critical review. Fresenius' journal of analytical chemistry, 360(6), 637-47. Available from: [Link].

-

SpectraBase. (p-nitrophenyl)hydrazine, monohydrochloride - Optional[13C NMR] - Spectrum. Available from: [Link].

-

International Journal of ChemTech Research. Application of 2, 4-Dinitro Phenyl Hydrazine as a Derivatizing Reagent for the Trace Level Quantification of Toxic Impurity Formaldehyde in Entecavir. Available from: [Link].

-

Guo, K., & Li, L. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PLoS ONE, 8(10), e75993. Available from: [Link].

Sources

- 1. Hydrazine, (2-nitrophenyl)-, hydrochloride (1:1) | C6H8ClN3O2 | CID 5743520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6293-87-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. This compound | 6293-87-4 [chemicalbook.com]

- 4. This compound CAS#: 6293-87-4 [m.chemicalbook.com]

- 5. This compound(6293-87-4) 13C NMR spectrum [chemicalbook.com]

- 6. (2-Nitrophenyl)hydrazine | C6H7N3O2 | CID 3314739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. ijcpa.in [ijcpa.in]

- 10. pubs.acs.org [pubs.acs.org]

- 11. tcichemicals.com [tcichemicals.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. fishersci.com [fishersci.com]

spectroscopic data (NMR, IR, UV-Vis) of 2-Nitrophenylhydrazine Hydrochloride

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Nitrophenylhydrazine Hydrochloride

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of the spectroscopic data for this compound (CAS No. 6293-87-4), a critical reagent in analytical and synthetic chemistry.[1][2] Intended for researchers, scientists, and drug development professionals, this guide synthesizes core spectroscopic data (NMR, IR, UV-Vis) with practical, field-proven insights into data acquisition and interpretation. The structure of this guide is designed to logically flow from molecular identity to detailed spectral analysis, ensuring a thorough understanding of the compound's characterization.

Introduction: The Molecular Profile and Analytical Utility

2-Nitrophenylhydrazine and its hydrochloride salt are invaluable reagents, primarily recognized for their reaction with aldehydes and ketones to form stable, colored 2-nitrophenylhydrazones.[1][3] This derivatization is a cornerstone for the detection, quantification, and characterization of carbonyl compounds in complex matrices.[1] A precise understanding of the reagent's own spectroscopic signature is therefore paramount for accurate analysis and quality control.

Chemical Identity:

-

Molecular Formula: C₆H₈ClN₃O₂[4]

-

Appearance: Pale yellow to brown or dark green crystalline powder.[1][6]

-

Primary Application: Derivatizing agent for carbonyl compounds.[1]

The molecule's structure, featuring an ortho-substituted nitro group on an aromatic hydrazine framework, gives rise to a distinct and predictable spectroscopic fingerprint. This guide will dissect these fingerprints across various analytical techniques.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the hydrogen and carbon framework of a molecule. For this compound, the asymmetry of the ortho-substitution and the presence of exchangeable protons on the hydrazinium group are key features.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum is defined by the four distinct protons on the aromatic ring and the protons of the hydrazinium moiety. The electron-withdrawing nature of the nitro group significantly deshields adjacent protons, shifting them downfield.

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆ [3]

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Causality |

|---|---|---|---|---|

| Hydrazinium Protons | 10.6, 9.25 | Broad Singlet | 3H | Acidic, exchangeable protons on the -NH₃⁺ group. |

| Aromatic H (ortho to -NO₂) | 8.16 | Doublet | 1H | Strong deshielding by the adjacent electron-withdrawing nitro group. |

| Aromatic H (para to -NO₂) | 7.76 | Triplet | 1H | Influenced by both the nitro and hydrazinium groups. |

| Aromatic H (para to -NHNH₃⁺) | 7.39 | Doublet | 1H | Less deshielded compared to protons closer to the nitro group. |

| Aromatic H (meta to -NO₂) | 7.10 | Triplet | 1H | Least deshielded aromatic proton. |

Data sourced from a 399.65 MHz spectrometer with the sample saturated in DMSO-d₆.[3][7]

¹³C NMR Spectroscopy Analysis

Table 2: Expected ¹³C NMR Chemical Shift Ranges

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Causality |

|---|---|---|

| C-NO₂ | 145 - 155 | Direct attachment to the highly deshielding nitro group. |

| C-NHNH₃⁺ | 135 - 145 | Attachment to the nitrogen group. |

| Aromatic C-H | 110 - 130 | Standard range for aromatic carbons, with specific shifts influenced by substituent positions. |

Experimental Protocol: NMR Spectrum Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube. DMSO-d₆ is often chosen for its ability to dissolve the hydrochloride salt and to slow the exchange of acidic protons, allowing for their observation.[3][7]

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the spectrum using standard parameters for ¹H or ¹³C NMR. For ¹H, a sufficient number of scans (e.g., 8-16) should be collected. For ¹³C, which has a much lower natural abundance, more scans will be necessary.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H).

-

Analysis: Integrate the peaks in the ¹H spectrum to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is characterized by strong absorptions corresponding to the N-H bonds of the hydrazinium group, the N-O bonds of the nitro group, and various vibrations of the aromatic ring.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Significance |

|---|---|---|---|

| 3200 - 3400 | N-H Stretch | Hydrazinium (-NHNH₃⁺) | Broad, strong absorptions confirming the presence of the protonated hydrazine moiety. |

| 3000 - 3100 | C-H Stretch | Aromatic Ring | Characteristic of sp² C-H bonds. |

| 1500 - 1550 | Asymmetric N-O Stretch | Nitro (-NO₂) | A very strong and diagnostically crucial band. |

| 1330 - 1370 | Symmetric N-O Stretch | Nitro (-NO₂) | Another strong, characteristic band for the nitro group. |

| 1450 - 1600 | C=C Stretch | Aromatic Ring | Multiple bands indicating the presence of the benzene ring. |

| 700 - 800 | C-H Bend (Out-of-plane) | Ortho-substituted Ring | The pattern of these bands can help confirm the 1,2-substitution pattern. |

Experimental Protocol: FTIR Spectrum Acquisition (KBr Pellet Method)

-

Sample Preparation: Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a thin, transparent KBr pellet. The transparency is critical to allow infrared light to pass through.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Collect a background spectrum of the empty sample compartment first. Then, acquire the sample spectrum.

-

Analysis: The resulting spectrum will show absorption bands corresponding to the functional groups present in the molecule.[4]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The nitro-substituted aromatic ring in this compound acts as a strong chromophore, leading to characteristic absorption bands.

The key utility of this reagent in UV-Vis analysis lies in the significant bathochromic (red) shift observed upon reaction with a carbonyl compound. The resulting 2-nitrophenylhydrazone is brightly colored, allowing for colorimetric quantification at a wavelength where the initial reactants do not absorb.[3] The formation of the hydrazone extends the conjugated π-system, which lowers the energy gap for electronic transitions, shifting the absorption maximum (λmax) to a longer, visible wavelength.[8]

Experimental Protocol: UV-Vis Spectrum Acquisition and Application

Caption: Workflow for carbonyl analysis using this compound.

-

Reagent Preparation: Prepare a solution of this compound in a suitable solvent, such as methanol or ethanol, often with a catalytic amount of strong acid.[3]

-

Blank Measurement: Fill a quartz cuvette with the solvent used for the sample and use it to zero the spectrophotometer (acquire a baseline).

-

Sample Measurement: Fill a separate cuvette with a dilute solution of the this compound and acquire its absorption spectrum to determine its intrinsic λmax.

-

Derivatization Analysis: To analyze a carbonyl compound, mix the reagent solution with the sample. After the reaction is complete, acquire the spectrum of the resulting hydrazone. A new, strong absorption band will appear in the visible region (typically >350 nm), which can be used for quantification.[8]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate care.[9]

-

Hazards: Flammable solid, harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[4][6][10]

-

Handling: Use only in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10] Avoid creating dust. Keep away from heat, sparks, and open flames.[10]

-

Storage: Store in a cool, dry, well-ventilated place (2-8°C is often recommended) in a tightly sealed container, protected from light and moisture.[1][11]

Caption: A generalized workflow for spectroscopic analysis.

References

-

Hydrazine, (2-nitrophenyl)-, hydrochloride (1:1). PubChem, National Library of Medicine. [Link]

-

(2-Nitrophenyl)hydrazine. PubChem, National Library of Medicine. [Link]

-

SAFETY DATA SHEET - 4-Nitrophenylhydrazine. Fisher Scientific. [Link]

-

(p-nitrophenyl)hydrazine, monohydrochloride - 13C NMR Spectrum. SpectraBase. [Link]

-

UV-Visible spectrum of A: 2, 4 - dinitrophenylhydrazone... ResearchGate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (2-Nitrophenyl)hydrazine hydrochloride | CymitQuimica [cymitquimica.com]

- 3. 2-Nitrophenylhydrazine | 3034-19-3 | Benchchem [benchchem.com]

- 4. Hydrazine, (2-nitrophenyl)-, hydrochloride (1:1) | C6H8ClN3O2 | CID 5743520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound | 6293-87-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. This compound(6293-87-4) 13C NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. 6293-87-4|(2-Nitrophenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]

A Technical Guide to the Thermal Stability and Degradation of 2-Nitrophenylhydrazine Hydrochloride

Abstract

2-Nitrophenylhydrazine hydrochloride is a vital reagent in analytical chemistry and pharmaceutical development, primarily used for the derivatization of carbonyl compounds.[1] Its utility in synthesizing intermediates for complex molecules, including potential anti-cancer agents, underscores the necessity of a thorough understanding of its thermal stability.[1] This guide provides a comprehensive framework for assessing the thermal properties of this compound. In the absence of extensive peer-reviewed studies on this specific molecule, this document synthesizes information from analogous compounds—namely nitroaromatics and hydrazine derivatives—to postulate degradation pathways and establish a robust, self-validating experimental workflow. We present detailed protocols for key analytical techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), coupled with methods for degradation product analysis. This guide is intended to equip researchers, scientists, and drug development professionals with the theoretical foundation and practical methodologies required to safely handle, store, and utilize this compound while ensuring data integrity and mitigating thermal hazards.

Introduction: The Imperative of Thermal Characterization

This compound (2-NPH·HCl) is a flammable, solid organic compound classified as a hazardous material.[2][3] Its molecular structure, featuring a nitro group on an aromatic ring and a hydrazine moiety complexed as a hydrochloride salt, confers both its reactivity and its potential for thermal instability. The electron-withdrawing nature of the nitro group, combined with the inherent reactivity of the hydrazine functional group, suggests a susceptibility to exothermic decomposition.[4][5]

For researchers in drug development, understanding the thermal stability of 2-NPH·HCl is not merely an academic exercise. It is critical for:

-

Safety and Hazard Mitigation: Uncontrolled thermal decomposition can lead to rapid gas evolution and a potential runaway reaction, posing significant safety risks.[6][7] Knowledge of the decomposition onset temperature and energetic potential is paramount for safe handling and process design.

-

Storage and Shelf-life: The compound is noted to be sensitive to light, air, and moisture. Thermal degradation can compromise purity over time, affecting experimental reproducibility and the quality of synthesized products. Recommended storage is often under refrigeration (2-8°C) and inert gas.[3]

-

Process Development and Control: In synthetic applications, reaction temperatures must be carefully controlled to prevent degradation of the reagent, which could lead to yield loss and the formation of unwanted, potentially hazardous byproducts.

This guide will delineate a systematic approach to fully characterize the thermal behavior of 2-NPH·HCl, ensuring both laboratory safety and the scientific validity of its application.

Theoretical Framework: Postulated Degradation Pathways

The thermal degradation of 2-NPH·HCl is likely a multi-step process governed by the chemistry of its constituent functional groups. While specific experimental data is limited, logical degradation pathways can be inferred from the known behavior of related nitroaromatic and hydrazine compounds.[8][9][10]

The initial decomposition steps are likely influenced by temperature and atmosphere. The hydrazine group is known to decompose, potentially forming ammonia (NH₃), nitrogen (N₂), and hydrogen (H₂) gases.[10] Studies on hydrazine decomposition show that at lower temperatures, ammonia is the primary product, while at higher temperatures, direct formation of N₂ and H₂ dominates.[10] The nitroaromatic portion of the molecule can undergo complex reactions, including reduction of the nitro group and potential ring-opening or polymerization at elevated temperatures.[8][11]

A plausible, albeit speculative, decomposition pathway is initiated by the loss of HCl, followed by the decomposition of the hydrazine moiety and subsequent reactions involving the nitro group.

Caption: A comprehensive experimental workflow for thermal stability assessment.

Detailed Experimental Protocols

The following protocols are designed to be executed in sequence, providing a complete picture of the thermal behavior of 2-NPH·HCl.

Protocol 1: Initial Screening with Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and quantify mass loss as a function of temperature in both inert and oxidative atmospheres.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean alumina or platinum crucible.

-

Experimental Conditions (Inert):

-

Atmosphere: High-purity Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program: Equilibrate at 30 °C, then heat at a linear rate of 10 °C/min to 600 °C.

-

-

Experimental Conditions (Oxidative):

-

Atmosphere: Air at a flow rate of 50 mL/min.

-

Temperature Program: Equilibrate at 30 °C, then heat at a linear rate of 10 °C/min to 600 °C.

-

-

Data Analysis:

-

Plot mass (%) versus temperature (°C).

-

Determine the onset temperature of decomposition (Tₒₙₛₑₜ), defined as the temperature at which significant mass loss begins.

-

Calculate the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates (Tₚₑₐₖ).

-

Quantify the mass loss at each decomposition step and the final residual mass.

-

Causality: Running the analysis in both nitrogen and air is crucial. A lower decomposition temperature in air would indicate that oxidation plays a significant role in the degradation mechanism. The heating rate of 10 °C/min is a standard for screening but can be varied for kinetic studies. [12]

Protocol 2: Energetics and Phase Transitions with Differential Scanning Calorimetry (DSC)

Objective: To identify melting points, phase transitions, and quantify the energy released or absorbed during thermal events (decomposition).

Methodology:

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified standards (e.g., Indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum or high-pressure gold-plated crucible. [7]A pierced lid or a high-pressure crucible is essential to manage gas evolution and prevent catastrophic failure.

-

Experimental Conditions:

-

Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

-

Temperature Program: Equilibrate at 30 °C, then heat at 10 °C/min to a temperature beyond the final decomposition event observed in TGA (e.g., 400 °C).

-

-

Data Analysis:

-

Plot heat flow (W/g) versus temperature (°C).

-

Identify endothermic peaks, which may correspond to melting or other phase transitions. [13] * Identify exothermic peaks, which indicate energy-releasing events like decomposition or crystallization. [7][13] * Integrate the area under the exothermic peak(s) to determine the enthalpy of decomposition (ΔHₔₑ꜀).

-

Causality: DSC provides complementary information to TGA. [14]An event showing mass loss in TGA should correspond to an endothermic or exothermic peak in DSC. A large, sharp exotherm (high ΔHₔₑ꜀) indicates a significant and rapid release of energy, flagging a potential thermal hazard. [7]Studies on similar compounds like 2,4-dinitrophenylhydrazine have utilized DSC to investigate decomposition mechanisms. [15]

Protocol 3: Evolved Gas Analysis (TGA-MS/FTIR)

Objective: To identify the chemical nature of the gaseous byproducts released during decomposition.

Methodology:

-

System Setup: Couple the outlet of the TGA furnace to a Mass Spectrometer (MS) or Fourier-Transform Infrared (FTIR) spectrometer via a heated transfer line.

-

Experimental Conditions: Run the TGA experiment as described in Protocol 4.1 (typically in an inert atmosphere like Helium for MS coupling).

-

Data Collection: Collect TGA data simultaneously with MS or FTIR spectra as a function of temperature and time.

-

Data Analysis: Correlate the evolution of specific gases (e.g., by monitoring specific m/z values in MS or characteristic IR bands) with the mass loss steps observed in the TGA curve. This can confirm the release of H₂O, HCl, NH₃, N₂, and fragments of the aromatic ring.

Causality: This hyphenated technique directly links mass loss to specific chemical events. Identifying the evolved gases is the most direct way to validate the postulated decomposition pathway.

Protocol 4: Identification of Degradation Products via HPLC

Objective: To identify and quantify the non-volatile degradation products after isothermal stress.

Methodology:

-

Method Development: Develop a stability-indicating HPLC method. Hydrazine compounds can be challenging to analyze due to their polarity. [16]A common approach is derivatization (e.g., with salicylaldehyde) followed by reverse-phase HPLC with UV detection. [17][18]The method must be validated to separate the parent compound from all potential degradation products.

-

Isothermal Stressing: Place accurately weighed samples of 2-NPH·HCl in sealed vials and store them in ovens at various elevated temperatures below the decomposition onset (e.g., 60 °C, 70 °C, 80 °C) for defined time points.

-

Sample Analysis: At each time point, remove a vial, dissolve the contents in a suitable solvent, perform the derivatization if necessary, and analyze by the validated HPLC method.

-

Data Analysis:

-